molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4

N-Phenyl-2-hexyl[60]fulleropyrrolidine

Cat. No.: B2882161
CAS No.: 1426332-00-4
M. Wt: 923.989
InChI Key: CPXPMQOHHXXOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-2-hexyl[60]fulleropyrrolidine is a fullerene derivative that has garnered significant interest in the scientific community due to its unique structural and electronic properties. This compound is characterized by the attachment of a phenyl and a hexyl group to a [60]fullerene core through a pyrrolidine ring. The molecular formula of this compound is C74H21N, and it has a molecular weight of 923.99 g/mol .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.

Preparation Methods

The synthesis of N-Phenyl-2-hexyl[60]fulleropyrrolidine typically involves the Prato reaction, which is a 1,3-dipolar cycloaddition of azomethine ylides to fullerenes. The reaction conditions often include the use of a solvent such as toluene and a base like triethylamine. The azomethine ylide is generated in situ from the reaction of an aldehyde (such as benzaldehyde) and an amino acid (such as sarcosine) in the presence of the fullerene .

Chemical Reactions Analysis

N-Phenyl-2-hexyl[60]fulleropyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of fullerene epoxides, while reduction yields hydrogenated fullerene derivatives.

Scientific Research Applications

N-Phenyl-2-hexyl[60]fulleropyrrolidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-Phenyl-2-hexyl[60]fulleropyrrolidine can be compared to other fullerene derivatives, such as:

This compound stands out due to its specific combination of phenyl and hexyl groups, which provide a balance of solubility and electronic properties, making it particularly suitable for certain applications in materials science and photovoltaics.

Properties

InChI

InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPMQOHHXXOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

924.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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